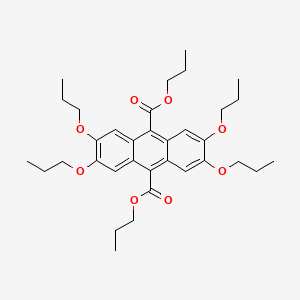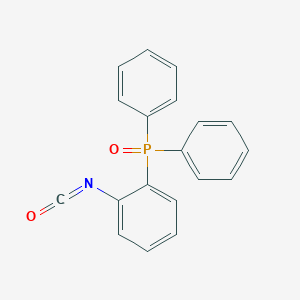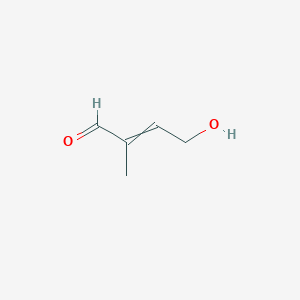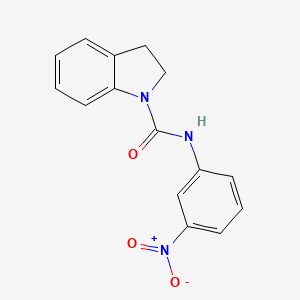
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes multiple propoxy groups attached to an anthracene core. The presence of these propoxy groups significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetrapropoxyanthracene with dipropyl carbonate in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets. The propoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to form stable radicals also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7-Tetrapropoxyanthracene: Similar in structure but lacks the dicarboxylate groups.
2,6-Dipropoxyanthracene: Contains fewer propoxy groups, leading to different chemical properties.
9,10-Anthraquinone: An oxidized form of anthracene with distinct properties.
Uniqueness
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to the presence of both propoxy and dicarboxylate groups. This combination imparts specific solubility, reactivity, and biological activity that distinguishes it from other anthracene derivatives.
Eigenschaften
CAS-Nummer |
89927-47-9 |
|---|---|
Molekularformel |
C34H46O8 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C34H46O8/c1-7-13-37-27-19-23-24(20-28(27)38-14-8-2)32(34(36)42-18-12-6)26-22-30(40-16-10-4)29(39-15-9-3)21-25(26)31(23)33(35)41-17-11-5/h19-22H,7-18H2,1-6H3 |
InChI-Schlüssel |
KQQJPULYRSVXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OCCC)OCCC)OCCC)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)


methanone](/img/structure/B14381466.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
